molecular formula C9H8BrNO2 B1276643 2-Bromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 832674-70-1

2-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1276643
CAS No.: 832674-70-1
M. Wt: 242.07 g/mol
InChI Key: RDPOLCZTDSSEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 832674-70-1) is an organic compound with a molecular formula of C9H8BrNO2 and a molecular weight of 242.07 g/mol . This benzonitrile derivative is characterized by bromo, ethoxy, and hydroxy functional groups attached to an aromatic ring, making it a versatile and high-value building block in synthetic chemistry . It is supplied with a typical purity of 95% and is intended for use as an intermediate in research and development . As a solid nitrile compound, it requires careful handling and storage in a dry, cool, and well-ventilated place . This product is strictly for industrial and scientific research use. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet prior to use and handle the material in accordance with good industrial hygiene and safety practice, including the use of personal protective equipment such as safety goggles, impervious gloves, and fire-resistant clothing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOLCZTDSSEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427427
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-70-1
Record name 2-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Ethoxy 4 Hydroxybenzonitrile

Strategic Approaches to the Synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile Precursors

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors. This involves the strategic application of bromination techniques to benzonitrile (B105546) scaffolds and the precise introduction of ethoxy and hydroxy functionalities.

Bromination Strategies for Benzonitrile Scaffolds

The regioselective introduction of a bromine atom onto a benzonitrile ring is a key step in the synthesis of the target molecule. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of bromination. For instance, in the synthesis of 2-bromo-5-hydroxybenzonitrile (B120245), a potential precursor, the bromination of 3-cyanophenol (B46033) is a critical transformation.

One effective method for this bromination involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an anhydrous solvent such as acetonitrile. To facilitate the reaction and control regioselectivity, an acid such as 54% HBF4 in diethyl ether can be added dropwise at low temperatures, generally between -30°C and -20°C. Following this, NBS is added portion-wise while maintaining a temperature below -10°C. The reaction is then allowed to warm to room temperature to ensure completion. This method has been shown to successfully yield 2-bromo-5-hydroxybenzonitrile.

Another relevant example is the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, which begins with the bromination of 4-hydroxybenzonitrile (B152051). This reaction highlights a three-step process involving bromination, oxyalkylation, and thioamidation to arrive at the final product.

The table below summarizes representative bromination reactions on substituted benzonitrile precursors.

Starting MaterialBrominating AgentSolventKey ConditionsProduct
3-CyanophenolN-Bromosuccinimide (NBS)Acetonitrile-30°C to 19°C, with HBF4·Et2O2-Bromo-5-hydroxybenzonitrile
4-HydroxybenzonitrileNot specifiedNot specifiedThree-step synthesis3-Bromo-4-isobutyloxyphenyl carbothioamide intermediate

Introduction of Ethoxy and Hydroxy Functionalities

The introduction of the ethoxy and hydroxy groups at the desired positions on the benzonitrile scaffold requires careful planning, often involving the use of protecting groups and specific etherification and demethylation/dealkylation reactions.

A common strategy involves starting with a precursor that already contains a hydroxyl or methoxy (B1213986) group. For instance, the synthesis of 3-bromo-4-ethoxybenzonitrile (B2718452) can be achieved by the etherification of 3-bromo-4-hydroxybenzonitrile. evitachem.com This reaction typically involves reacting the hydroxyl precursor with an ethylating agent, such as iodoethane, in the presence of a base like potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is often carried out at temperatures ranging from 0°C to room temperature. evitachem.com

In cases where a methoxy group is used as a protecting group for a hydroxyl function, a demethylation step is necessary. A well-established method for this transformation is the use of boron tribromide (BBr3). For example, the synthesis of 2-bromo-4-hydroxybenzonitrile (B1282162) can be accomplished by treating 2-bromo-4-methoxybenzonitrile (B121712) with a 1M solution of BBr3 in dichloromethane (B109758) (DCM). The reaction is typically heated to around 50°C overnight to ensure complete demethylation.

Multi-Step Organic Synthesis Protocols for the Chemical Compound

The synthesis of this compound is inherently a multi-step process that relies on the sequential transformation of functional groups. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the substituents in electrophilic aromatic substitution reactions.

Sequential Functional Group Transformations

A plausible synthetic route to this compound can be conceptualized by combining the strategies for precursor synthesis. One potential pathway could begin with a commercially available substituted phenol (B47542), such as 3-ethoxy-4-hydroxybenzaldehyde. This starting material could then be converted to the corresponding benzonitrile. Subsequently, a regioselective bromination would be performed to introduce the bromine atom at the 2-position, guided by the directing effects of the ethoxy and hydroxyl groups.

Alternatively, a route could commence with a precursor like 4-hydroxy-3-methoxybenzonitrile, which can be synthesized from vanillin. This precursor could be subjected to bromination, followed by a selective etherification of one of the hydroxyl groups (after potential deprotection/protection steps) to introduce the ethoxy group.

A Chinese patent describes a method for the preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile, which involves the bromination of 3,4-dimethoxybenzaldehyde (B141060) in acetic acid. google.com While not directly synthesizing the target molecule, this demonstrates the feasibility of brominating a di-alkoxy substituted benzene (B151609) ring, which is structurally analogous to a potential precursor of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of a multi-step synthesis is heavily dependent on the optimization of reaction conditions for each step to maximize yields and minimize the formation of byproducts.

For bromination reactions, key parameters to optimize include the choice of brominating agent (e.g., NBS vs. Br2), the solvent, reaction temperature, and the presence of a catalyst or promoter. For instance, in the synthesis of 2-bromo-5-hydroxybenzonitrile from 3-cyanophenol, the careful control of temperature during the addition of HBF4 and NBS is crucial for achieving a good yield.

In etherification reactions, such as the introduction of the ethoxy group, the choice of base, solvent, and temperature can significantly impact the reaction rate and yield. The use of a polar aprotic solvent like DMF often facilitates nucleophilic substitution reactions.

Demethylation reactions using BBr3 are generally efficient, but the work-up procedure is important to quench the excess reagent and isolate the hydroxylated product. A typical work-up involves quenching with methanol (B129727) followed by extraction. A reported yield for the demethylation of 2-bromo-4-methoxybenzonitrile to 2-bromo-4-hydroxybenzonitrile is 75%. chemicalbook.com

The following table outlines a proposed multi-step synthesis with hypothetical, yet plausible, reaction conditions and expected outcomes.

StepReactionReagents and ConditionsIntermediate/ProductPotential Yield
1Etherification4-Hydroxy-3-methoxybenzonitrile, Ethyl iodide, K2CO3, DMF4-Ethoxy-3-methoxybenzonitrileHigh
2Bromination4-Ethoxy-3-methoxybenzonitrile, NBS, Acetonitrile2-Bromo-4-ethoxy-5-methoxybenzonitrileModerate to High
3Selective Demethylation2-Bromo-4-ethoxy-5-methoxybenzonitrile, BBr3, DCMThis compoundModerate

Advanced Catalytic Approaches in the Synthesis of Benzonitrile Derivatives

While traditional synthetic methods are effective, modern organic synthesis increasingly relies on advanced catalytic approaches to improve efficiency, selectivity, and sustainability. In the context of benzonitrile synthesis, catalytic methods can be applied to various stages, from the formation of the nitrile group itself to the functionalization of the aromatic ring.

For the synthesis of the benzonitrile core, catalytic methods offer alternatives to traditional Sandmeyer or Rosenmund-von Braun reactions. For example, palladium-catalyzed cyanation of aryl halides or triflates is a powerful and general method for introducing the nitrile group.

In the functionalization of the benzonitrile scaffold, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce various substituents. While not directly applicable to the introduction of the bromo, ethoxy, and hydroxy groups in the target molecule, these methods are invaluable for creating a diverse range of benzonitrile derivatives from functionalized precursors.

Furthermore, research into catalytic C-H activation and functionalization offers promising future avenues for the direct and regioselective introduction of functional groups onto the benzonitrile ring, potentially shortening synthetic sequences and reducing waste.

Transition-Metal-Catalyzed Reactions

While specific transition-metal-catalyzed syntheses for this compound are not extensively documented, the synthesis of analogous substituted benzonitriles often employs such methodologies. Palladium- and copper-based catalysts are particularly prevalent in cross-coupling reactions that could be adapted for the construction of this molecule.

For instance, a plausible route could involve the palladium-catalyzed cyanation of a pre-functionalized aromatic ring. Starting with a suitable di-substituted phenol, such as 1-bromo-4-ethoxy-2-hydroxybenzene, a cyano group could be introduced using reagents like zinc cyanide in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The reaction conditions would need to be carefully optimized to avoid side reactions involving the hydroxyl and bromo groups.

Another potential strategy involves the C-H activation and functionalization of a simpler benzonitrile derivative. A transition-metal catalyst could direct the bromination and subsequent hydroxylation or ethoxylation at specific positions. However, achieving the desired regioselectivity for a tetra-substituted benzene ring like this compound would be a significant synthetic challenge.

Below is a table summarizing potential transition-metal-catalyzed reactions that could be theoretically applied to the synthesis of related structures.

Catalyst SystemReactantsProduct TypePotential Application
Pd(OAc)₂ / LigandAryl Halide, Zn(CN)₂Aryl NitrileCyanation of a brominated precursor
CuI / LigandAryl Halide, KCNAryl NitrileCopper-catalyzed cyanation
Rh(III) catalystSubstituted Benzene, Brominating AgentBromo-Aryl CompoundC-H activation and bromination

Metal-Free Synthetic Methodologies

Metal-free synthetic approaches offer advantages in terms of cost, toxicity, and ease of product purification. For the synthesis of this compound, a multi-step classical organic synthesis approach is more commonly implied in the literature for analogous compounds.

A likely synthetic pathway would start from a commercially available precursor such as 4-hydroxybenzonitrile. The synthesis of the related compound, 2-bromo-4-hydroxybenzonitrile, has been achieved by the demethylation of 2-bromo-4-methoxybenzonitrile using boron tribromide (BBr₃) in dichloromethane. A similar strategy could be envisioned where a suitably substituted methoxybenzonitrile is first synthesized and then selectively demethylated.

A hypothetical metal-free synthesis could proceed as follows:

Nitration of a substituted phenol to introduce a nitro group, which can later be converted to a nitrile.

Bromination of the aromatic ring, with the directing effects of the existing substituents guiding the position of the incoming bromine atom.

Reduction of the nitro group to an amine.

Sandmeyer reaction to convert the amino group to a nitrile.

Etherification to introduce the ethoxy group.

The specific sequence of these steps would be crucial to achieve the desired substitution pattern.

Derivatization Reactions of this compound

The presence of multiple functional groups makes this compound a valuable scaffold for further chemical modifications.

Transformations at the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into various other functionalities.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield the corresponding carboxylic acid, 2-bromo-5-ethoxy-4-hydroxybenzoic acid. This transformation is a common and high-yielding reaction.

Reduction: The nitrile can be reduced to a primary amine, (2-bromo-5-ethoxy-4-hydroxyphenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

ReactionReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
ReductionLiAlH₄ or H₂, CatalystPrimary Amine
Grignard AdditionR-MgBr, then H₃O⁺Ketone

Modifications at the Bromine and Hydroxy Positions

The bromine atom and the phenolic hydroxyl group are key sites for derivatization, particularly through cross-coupling and substitution reactions.

Suzuki Coupling: The aryl bromide can participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to form a new carbon-carbon bond, replacing the bromine with an aryl or alkyl group.

Buchwald-Hartwig Amination: The bromine can be substituted with an amine through palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: Copper-catalyzed Ullmann condensation can be used to form diaryl ethers by reacting the phenolic hydroxyl group with an aryl halide.

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide to form an ether, a reaction known as the Williamson ether synthesis.

ReactionPositionReagentsBond Formed
Suzuki CouplingBromineR-B(OH)₂, Pd catalyst, BaseC-C
Buchwald-Hartwig AminationBromineR₂NH, Pd catalyst, BaseC-N
Ullmann CondensationHydroxyAr-X, Cu catalyst, BaseC-O (Aryl Ether)
Williamson Ether SynthesisHydroxyR-X, BaseC-O (Alkyl Ether)

Etherification and Alkylation Reactions

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile for etherification and alkylation reactions.

As mentioned, the Williamson ether synthesis is a classic method for this transformation. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The alkylating agent is typically an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide).

The table below summarizes common reagents used for the etherification of phenols.

BaseAlkylating AgentSolventGeneral Reactivity
K₂CO₃Alkyl Halide (e.g., CH₃I)Acetone, DMFModerate
NaHAlkyl Halide (e.g., C₂H₅Br)THF, DMFStrong
Cs₂CO₃Alkyl Halide (e.g., BnBr)AcetonitrileMild and effective

These derivatization reactions highlight the synthetic utility of this compound as a building block for creating a wide range of more complex organic molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two protons without adjacent proton neighbors for spin-spin coupling. The ethoxy group protons would present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl (-CH3-) protons, and a triplet for the methyl protons coupled to the methylene protons. The hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (ethoxy)1.3 - 1.5Triplet (t)3H
-CH₂- (ethoxy)4.0 - 4.2Quartet (q)2H
Ar-H6.9 - 7.1Singlet (s)1H
Ar-H7.3 - 7.5Singlet (s)1H
-OHVariableBroad Singlet (br s)1H

Note: Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

In the proton-decoupled ¹³C-NMR spectrum, each unique carbon atom in this compound will produce a single resonance. The spectrum is expected to show nine distinct signals. The nitrile carbon (-C≡N) will appear in the characteristic downfield region for cyano groups. The six aromatic carbons will have shifts determined by their substituents; the carbons bonded to the electronegative oxygen and bromine atoms will be significantly shifted. The two carbons of the ethoxy group will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃ (ethoxy)14 - 16
-C H₂- (ethoxy)64 - 66
Ar-C -Br100 - 105
Ar-C H114 - 116
-C ≡N117 - 119
Ar-C H118 - 120
Ar-C -CN125 - 130
Ar-C -OH150 - 155
Ar-C -OEt155 - 160

Note: Predicted values are based on standard chemical shift ranges and computational models. Actual experimental values will depend on the specific measurement conditions.

Vibrational Spectroscopy and Mass Spectrometry

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides critical information about the functional groups present in a molecule. Mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp absorption is expected for the nitrile (C≡N) stretch. The broad O-H stretching vibration of the hydroxyl group is another key feature. The aromatic ring will exhibit C-H and C=C stretching vibrations. Additionally, C-O stretching from the ether and phenol (B47542), and C-H stretching and bending from the aliphatic ethoxy group will be present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000Medium
Nitrile (-C≡N)C≡N Stretch2220 - 2260Strong, Sharp
Aromatic C=CC=C Stretch1450 - 1600Medium-Strong
Ether/Phenol C-OC-O Stretch1000 - 1300Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the C≡N stretch is expected to be a prominent feature. The aromatic ring vibrations, particularly the ring "breathing" modes, are also typically strong in the Raman spectrum. The C-Br stretch, which can be weak in the IR, may be more readily observed in the Raman spectrum in the lower frequency region.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₉H₈BrNO₂), the monoisotopic mass is calculated to be 240.97385 Da. HRMS analysis would confirm this mass with high precision. When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of the compound in a mixture, confirming its purity and identity. Predicted mass-to-charge ratios (m/z) for various adducts that could be observed are listed below. uni.lu

Table 4: Predicted HRMS Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺241.98113
[M+Na]⁺263.96307
[M-H]⁻239.96657
[M+NH₄]⁺259.00767
[M+K]⁺279.93701

Source: PubChemLite. uni.lu

Single Crystal X-ray Diffraction Analysis of this compound and Related Compounds

The analysis of 5-Bromo-2-hydroxybenzonitrile reveals a structure with two independent molecules in the asymmetric unit. The molecules themselves are nearly planar. The nitrile group (C≡N) in both molecules exhibits a nearly linear geometry, with C—C≡N bond angles of 179.1(4)° and 177.1(4)°. This linearity is a characteristic feature of the sp-hybridized carbon and nitrogen atoms of the nitrile functional group.

The bond lengths and angles within the phenyl ring are consistent with those of a substituted aromatic system. The presence of the bromine atom and the hydroxyl group influences the electron distribution and geometry of the ring. The precise bond parameters for one of the molecules in the asymmetric unit of 5-Bromo-2-hydroxybenzonitrile are presented in the interactive table below.

Selected Bond Lengths for 5-Bromo-2-hydroxybenzonitrile
AtomsBond Length (Å)
Br1 - C51.899 (3)
O1 - C21.350 (4)
N1 - C71.144 (5)
C1 - C71.442 (5)
C1 - C21.408 (5)
C1 - C61.401 (5)
Hydrogen Bond Geometry for 5-Bromo-2-hydroxybenzonitrile
D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
O1—H1···N20.841.982.810 (4)175 (5)
O2—H2···N10.841.972.805 (4)170 (5)

The one-dimensional hydrogen-bonded chains of 5-Bromo-2-hydroxybenzonitrile molecules form the primary structural motif. These chains then pack together to build the three-dimensional crystal lattice. The planarity of the molecules allows for efficient packing. While no specific polymorphism studies have been reported for 5-Bromo-2-hydroxybenzonitrile in the reviewed literature, the existence of different crystalline forms is a possibility for such molecules, potentially driven by variations in crystallization conditions that could alter the hydrogen bonding network or packing efficiency.

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray diffraction (XRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present. Each crystalline material produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). This pattern is dependent on the crystal system, unit cell dimensions, and the arrangement of atoms within the lattice.

For a synthesized batch of this compound, powder XRD would be employed to:

Confirm the crystallinity of the bulk material.

Identify the specific crystalline phase present by comparing the experimental pattern to a calculated pattern from single-crystal data or to reference patterns of known polymorphs.

Assess the purity of the sample, as crystalline impurities would produce their own characteristic diffraction peaks.

Monitor phase transformations that may occur under different conditions (e.g., temperature, pressure).

As of the current literature review, a specific experimental powder XRD pattern for this compound has not been published.

Computational Chemistry and Theoretical Insights into 2 Bromo 5 Ethoxy 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used for its favorable balance between accuracy and computational cost. Calculations for molecules similar to 2-Bromo-5-ethoxy-4-hydroxybenzonitrile often employ the B3LYP functional combined with a basis set like 6-311++G(d,p), which provides reliable results for geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. jchps.com For this compound, this would result in precise values for bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov These theoretical spectra can then be compared with experimental data to validate the computational model. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following values are representative examples based on similar structures and are for illustrative purposes only.)

ParameterBond/AnglePredicted Value
Bond Lengths C-Br1.89 Å
C-O (hydroxyl)1.36 Å
C≡N1.16 Å
C-C (aromatic)1.39 - 1.41 Å
Bond Angles C-C-Br121.5°
C-C-O118.0°
C-C-C≡N179.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. nih.gov For aromatic compounds like this compound, these orbitals are typically delocalized π-systems.

Table 2: Representative FMO Properties (Note: These are example values for illustration.)

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO4.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen atom of the nitrile group. researchgate.net Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. rasayanjournal.co.in

Table 3: Example NBO Analysis of Intramolecular Interactions (Note: This table illustrates the type of data generated from an NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) hydroxylπ* (C-C) aromatic~18.5p-π conjugation
LP (N) nitrileπ* (C-C) aromatic~12.0p-π conjugation
π (C-C) aromaticπ* (C-C) aromatic~22.0π-π* delocalization

Global Reactivity Descriptors and Local Reactivity Analysis

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

These indices are derived from conceptual DFT and are calculated using the energies of the frontier orbitals.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Nucleophilicity: While there are various scales, it generally relates to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net

Table 4: Global Reactivity Descriptors (Note: Formulas are provided; illustrative values are based on the example FMO energies.)

DescriptorFormulaIllustrative Value
Ionization Potential (I) I ≈ -EHOMO6.5 eV
Electron Affinity (A) A ≈ -ELUMO1.8 eV
Chemical Hardness (η) η = (I - A) / 22.35 eV
Chemical Softness (S) S = 1 / η0.43 eV-1
Electrophilicity Index (ω) ω = (I + A)² / (8η)3.65 eV

Fukui Functions for Site Selectivity Prediction

Fukui functions, derived from conceptual DFT, are powerful descriptors for predicting the most reactive sites within a molecule. faccts.deresearchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. faccts.de Three main types of Fukui functions are used to predict site selectivity for different reaction types:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

High values of a particular Fukui function at an atomic site indicate a higher susceptibility to the corresponding type of attack. faccts.de For this compound, the reactivity is governed by the interplay of its substituents: the electron-withdrawing nitrile group (-CN), the electron-donating hydroxy (-OH) and ethoxy (-OCH2CH3) groups, and the halogen (-Br) atom.

Based on analyses of similar substituted benzonitriles and phenols, the following predictions can be made scilit.combeilstein-journals.org:

Nucleophilic Attack (f+) : The carbon atom of the nitrile group is a primary site for nucleophilic attack due to the group's strong electron-withdrawing nature. The aromatic carbon atom bonded to the bromine might also show susceptibility.

Electrophilic Attack (f-) : The oxygen atoms of the hydroxyl and ethoxy groups, possessing lone pairs, are expected to be primary sites for electrophilic attack. Within the aromatic ring, the carbon atoms ortho and para to the activating hydroxy and ethoxy groups would be susceptible, with steric hindrance from the bulky bromine and ethoxy groups influencing the precise selectivity. The nitrogen atom of the nitrile group is also a potential site.

Radical Attack (f0) : The predictions for radical attack are often an average of the nucleophilic and electrophilic tendencies and would likely highlight several of the aforementioned sites.

To illustrate these predictions, a hypothetical table of condensed Fukui function values is presented below. These values are representative and would require specific quantum chemical calculations for precise quantification.

Atomic SitePredicted f+ (for Nucleophilic Attack)Predicted f- (for Electrophilic Attack)Predicted f0 (for Radical Attack)
C (of C≡N)HighLowMedium
N (of C≡N)LowHighMedium
O (of -OH)LowHighMedium
O (of -OEt)LowHighMedium
C (Aromatic, adjacent to -CN and -Br)MediumLowLow
C (Aromatic, adjacent to -OH)LowMedium-HighMedium

Advanced Topological Analyses of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the nature of chemical bonds. figshare.comnih.gov This analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. Key descriptors at the BCP include:

Electron Density (ρ) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, common in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. mdpi.com

For this compound, QTAIM analysis would be expected to reveal the following:

C≡N Bond : A high value of ρ and a significantly negative ∇²ρ, characteristic of a strong, shared covalent triple bond.

Aromatic C-C Bonds : Intermediate ρ values and negative ∇²ρ values, consistent with covalent bonds possessing partial double bond character.

C-Br Bond : A lower ρ value compared to C-C bonds and a ∇²ρ value that is likely close to zero or slightly positive, indicating a polar covalent bond with significant closed-shell character due to the electronegativity of bromine. mdpi.comacs.org

C-O and C-N Bonds : Negative ∇²ρ values confirming their covalent nature.

A representative table of expected QTAIM parameters for key bonds is provided below for illustrative purposes.

BondExpected ρ (a.u.)Expected ∇²ρ (a.u.)Predicted Bond Type
C-Br~0.15Slightly PositivePolar Covalent
C-C (Aromatic)~0.25-0.30NegativeCovalent
C-O (Hydroxy)~0.24NegativePolar Covalent
C≡N>0.40NegativeCovalent (Triple)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary topological analyses that map the spatial localization of electrons. wikipedia.org These functions provide a chemically intuitive picture of electron pairing and chemical bonding, partitioning the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.fr

An ELF/LOL analysis of this compound would visualize:

Core Basins : Regions of high electron localization around the C, N, O, and Br nuclei, corresponding to the core electrons.

Valence Basins :

Bonding Basins : These would be found in the regions of all covalent bonds (C-H, C-C, C-O, C-N, C-Br). The basin for the C≡N triple bond would be particularly prominent.

Lone Pair Basins : Disynaptic or monosynaptic basins corresponding to the lone pairs on the nitrogen, two oxygen, and bromine atoms would be clearly identifiable. These visualizations are often described as a faithful representation of the VSEPR model. wikipedia.org

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is exceptionally useful for identifying and visualizing non-covalent interactions (NCI). researchgate.netresearchgate.net NCI plots display RDG isosurfaces, which are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme distinguishes between different types of weak interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weak, attractive van der Waals interactions.

Red surfaces indicate repulsive interactions, such as steric clashes. researchgate.net

Within a single molecule of this compound, an RDG-NCI analysis would be crucial for identifying key intramolecular interactions that influence its conformation and stability. Potential interactions include:

Intramolecular Hydrogen Bonding : A likely attractive interaction (a blue or green-blue RDG isosurface) could exist between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent ethoxy group.

Steric Repulsion : A repulsive interaction (a red RDG isosurface) would likely be observed between the bulky bromine atom and the adjacent ethoxy group, influencing the rotational freedom of the ethoxy substituent.

π-π Stacking Interactions : In a crystalline or dimeric state, green surfaces between the aromatic rings would indicate the presence of stabilizing van der Waals or π-stacking interactions. researchgate.netmdpi.com

Molecular Modeling and In Silico Studies

Molecular modeling and in silico studies encompass a broad range of computational techniques used to investigate the properties, behavior, and potential applications of molecules. Given that many benzonitrile (B105546) derivatives exhibit biological activity, these methods are particularly relevant for exploring the pharmaceutical potential of this compound. nih.govresearchgate.netnih.gov

Key in silico approaches would include:

Molecular Docking : This technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme, and estimates the binding affinity. jchr.org By docking this compound into the active sites of various known receptors, researchers could generate hypotheses about its potential mechanism of action and therapeutic targets.

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model could be developed based on the structure of this compound to screen virtual libraries for other compounds with similar potential activity. jchr.org

ADMET Profiling : In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. Such a profile for this compound would provide crucial early-stage information on its drug-likeness and potential liabilities, guiding further experimental work. jchr.org

These computational studies, taken together, provide a powerful, multi-faceted approach to characterize novel molecules like this compound, bridging the gap between its fundamental electronic structure and its potential functional applications.

Applications of 2 Bromo 5 Ethoxy 4 Hydroxybenzonitrile in Non Biological Domains

Materials Science Applications

The unique electronic and photophysical properties of benzonitrile (B105546) derivatives make them promising candidates for the development of novel materials with applications in electronics and optics.

Development of Organic Electronic Materials

Substituted benzonitriles are increasingly being investigated for their role in the creation of organic electronic materials. The electronic properties of these molecules can be finely tuned by the addition of various functional groups to the benzonitrile core. Theoretical studies on substituted benzonitriles have shown that the introduction of electron-donating or electron-withdrawing groups can systematically alter the geometrical structures and energy level distributions of the resulting oligomers. This tunability is a key factor in designing materials with specific electronic behaviors suitable for a variety of applications.

The benzonitrile moiety itself can act as an electron-acceptor, a property that is crucial in the design of materials for organic electronics. For instance, the strategic placement of substituents can influence the intramolecular charge transfer characteristics, which are fundamental to the performance of many organic electronic devices.

Integration into Optoelectronic Devices (e.g., OLEDs)

Benzonitrile derivatives have demonstrated significant potential for use in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Research into multifunctional benzonitrile compounds has shown that they can exhibit Thermally Activated Delayed Fluorescence (TADF), a critical mechanism for achieving high efficiency in OLEDs. bohrium.comrsc.org This process allows for the harvesting of both singlet and triplet excitons for light emission, significantly boosting the internal quantum efficiency of the device.

In one study, donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds were synthesized and their photophysical properties investigated. rsc.orgrsc.org These materials exhibited dual charge transfer TADF emission, and their integration into OLEDs resulted in devices with tunable emission properties. rsc.org The performance of such OLEDs is influenced by the molecular packing and morphology of the thin films, which can be controlled through various preparation techniques. bohrium.comrsc.org

Below is a table summarizing the types of benzonitrile derivatives and their roles in OLEDs based on recent research:

Benzonitrile Derivative Type Role in OLEDs Key Property Reference
Donor-Acceptor-Donor' (D-A-D') Fluorinated BenzonitrilesEmitter LayerThermally Activated Delayed Fluorescence (TADF) bohrium.comrsc.org
Benzonitrile and Dicyanocarbazole DerivativesElectron Transport Host MaterialsHigh Triplet Energy rsc.org

Exploitation of Mechanofluorochromic Properties

A fascinating property of some benzonitrile derivatives is their mechanofluorochromism, which is the change in their fluorescence color in response to mechanical stimuli such as grinding or pressing. bohrium.comrsc.orgrsc.org This phenomenon arises from the alteration of the molecular packing and intermolecular interactions within the solid state, leading to a shift in the emission spectrum. rsc.org

For example, certain donor-acceptor-donor' fluorinated benzonitrile compounds have been shown to exhibit mechanochromic luminescence (MCL). bohrium.comrsc.org The change in emission color is often reversible and can be influenced by exposure to solvent vapors or by thermal treatment, which can restore the original molecular arrangement. rsc.org This stimuli-responsive behavior makes these materials attractive for applications in sensors, security inks, and data storage.

The table below details the observed mechanofluorochromic behavior in a class of benzonitrile compounds:

Compound Class Stimulus Observed Change Potential Application Reference
Donor-Acceptor-Donor' Fluorinated BenzonitrilesMechanical Grinding/PressingChange in luminescence colorSensors, Security Inks bohrium.comrsc.org
Donor-Acceptor-Donor' Fluorinated BenzonitrilesSolvent Vapor ExposureReversible change in emission spectrumData Storage, Re-writable Media rsc.org

Catalysis and Reagent Development

In the realm of chemical synthesis, 2-Bromo-5-ethoxy-4-hydroxybenzonitrile serves as a valuable building block and a precursor for more complex molecules and materials.

Use as a Chemical Reagent in Organic Synthesis

The structure of this compound, featuring a bromine atom, a hydroxyl group, an ethoxy group, and a nitrile group on a benzene (B151609) ring, makes it a versatile reagent in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds. The hydroxyl and nitrile groups can also be chemically modified to introduce a wide range of functionalities.

A closely related compound, 2-Bromo-5-hydroxybenzonitrile (B120245), is known to be used in research and organic synthesis for the preparation of 2-bromo-5-hydroxybenzoic acid. biosynth.com This transformation highlights the utility of the brominated hydroxybenzonitrile scaffold as a precursor to other valuable chemical intermediates.

Role in Catalyst Design and Ligand Development

The benzonitrile framework is a key component in the design of ligands for transition metal catalysis. The nitrile group can coordinate to a metal center, and the electronic properties of the benzene ring, modified by substituents like bromo, ethoxy, and hydroxy groups, can influence the catalytic activity of the metal complex.

Recent research has focused on the design of electron-withdrawing benzonitrile-containing ligands for nickel-catalyzed cross-coupling reactions. nih.gov In these systems, the benzonitrile moiety acts as an electron-acceptor, which can promote the desired reductive elimination step in the catalytic cycle and stabilize the low-valent metal center. nih.gov The development of new ligands is crucial for advancing catalytic reactions that are essential in the synthesis of pharmaceuticals and other fine chemicals. The ability to tune the electronic and steric properties of the ligand by modifying the benzonitrile core is a significant advantage in catalyst development. nih.gov

The following table outlines the role of benzonitrile derivatives in catalyst and ligand design:

Application Area Role of Benzonitrile Derivative Mechanism of Action Reference
Ni-catalyzed Cross-CouplingElectron-Withdrawing LigandPromotes reductive elimination and stabilizes low-valent Ni nih.gov
Transition Metal CatalysisTunable Ligand ScaffoldModification of electronic and steric properties to control catalyst activity and selectivity nih.gov

Lack of Research Hinders Exploration of this compound in Functional Dyes and Optical Materials

Despite the ongoing search for novel compounds in the development of advanced materials, there is currently a significant gap in the scientific literature regarding the application of this compound in the realm of functional dyes and optical materials. Extensive searches of scholarly databases and peer-reviewed journals have not yielded any specific research detailing the synthesis, characterization, or utilization of this particular compound for such purposes.

While the molecular structure of this compound, featuring a substituted benzene ring with bromo, ethoxy, hydroxyl, and nitrile functional groups, suggests potential as a precursor or intermediate in the synthesis of chromophoric and photoactive molecules, no published studies have explored this possibility. The development of new dyes and optical materials often relies on the strategic combination of electron-donating and electron-withdrawing groups, a characteristic that is present in the subject compound. However, without experimental data, any discussion of its potential remains purely speculative.

For a compound to be considered for applications in functional dyes, detailed research into its photophysical properties is essential. This would typically include data on its absorption and emission spectra, quantum yields, and solvatochromic behavior. Similarly, its incorporation into optical materials would necessitate studies on its refractive index, nonlinear optical properties, and thermal and photochemical stability. At present, such data for this compound is not available in the public domain.

In contrast, research is available for structurally related benzonitrile derivatives. For instance, studies on other substituted bromobenzonitriles have shown their utility as building blocks for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). However, the specific combination of substituents in this compound makes it a unique chemical entity, and findings from other compounds cannot be directly extrapolated.

The absence of research in this specific area means that no data tables on its photophysical properties or performance in optical devices can be presented. The scientific community has yet to investigate the potential of this compound as a component in the design of new functional dyes or advanced optical materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

While traditional synthetic routes to substituted benzonitriles exist, future research should prioritize the development of novel, sustainable, and efficient methodologies for the synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzonitrile. Exploring greener alternatives to conventional methods that often rely on harsh reagents and generate significant waste is a critical area of investigation.

One promising avenue is the application of ionic liquids as recyclable catalysts and solvents. nih.govmdpi.comacs.orgnih.gov These compounds can offer improved reaction rates and easier product separation, aligning with the principles of green chemistry. Research could focus on designing specific ionic liquids that are particularly effective for the selective bromination and ethoxylation of a 4-hydroxybenzonitrile (B152051) precursor.

Another area ripe for exploration is the use of ammoxidation of substituted alkylbenzenes . acs.org This method, which utilizes ammonia (B1221849) and oxygen, presents a more atom-economical approach compared to traditional multi-step syntheses. Investigating the feasibility of a one-pot ammoxidation process starting from a suitably substituted toluene (B28343) derivative could lead to a more streamlined and environmentally friendly synthesis.

Furthermore, electrosynthesis from a corresponding benzoic acid derivative offers a novel and potentially greener route. mdpi.com This technique can often be performed at room temperature and avoids the use of toxic reagents. Future studies could explore the electrochemical conversion of 2-bromo-5-ethoxy-4-hydroxybenzoic acid to the target nitrile.

Finally, the development of catalytic systems that are both highly efficient and easily recoverable is paramount. This includes exploring heterogeneous catalysts that can be readily separated from the reaction mixture and reused, minimizing waste and production costs.

Table 1: Potential Sustainable Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Focus
Ionic Liquid-Mediated SynthesisRecyclable catalyst/solvent, improved reaction rates, simplified workup.Design of task-specific ionic liquids for selective functionalization.
AmmoxidationHigh atom economy, potentially fewer reaction steps.Development of selective catalysts for the ammoxidation of a suitable precursor.
ElectrosynthesisMild reaction conditions, avoidance of toxic reagents.Optimization of electrochemical parameters for the conversion of the corresponding benzoic acid.
Heterogeneous CatalysisCatalyst recyclability, reduced waste generation.Synthesis and evaluation of robust and selective heterogeneous catalysts.

Exploration of Advanced Derivatization for Enhanced Functionality

The presence of multiple reactive sites—the hydroxyl, bromo, and nitrile groups—on the this compound scaffold provides a rich platform for advanced derivatization. Future research should systematically explore the chemical space accessible through modification of these functional groups to generate a library of novel compounds with potentially enhanced functionalities and diverse applications.

The hydroxyl group is a prime target for derivatization. Etherification reactions, such as the Williamson ether synthesis, could be employed to introduce a wide array of alkyl and aryl substituents. mdpi.comajpchem.orgmdpi.com This would allow for the fine-tuning of properties such as lipophilicity and steric bulk, which are crucial for biological activity. Furthermore, esterification could be explored to create prodrugs or modify the compound's solubility. rsc.org

The bromo substituent offers a handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be utilized to introduce new carbon-carbon and carbon-heteroatom bonds. acs.orgqsardb.org This would enable the synthesis of a diverse range of derivatives with extended conjugation and varied electronic properties.

The nitrile group is also amenable to a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. atlantis-press.com These transformations open up avenues for further functionalization, such as peptide coupling or the formation of heterocyclic structures.

A systematic derivatization strategy, guided by computational predictions, could lead to the discovery of new molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

In-depth Investigations of Solid-State Properties and Polymorphism

A thorough understanding of the solid-state properties of this compound is crucial for its potential applications, particularly in the pharmaceutical and materials science fields. Future research should focus on a comprehensive characterization of its crystalline structure and an investigation into the possibility of polymorphism.

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the crystalline state. nih.govnih.gov Obtaining high-quality crystals of this compound would provide invaluable information on its molecular conformation, intermolecular interactions (such as hydrogen bonding and halogen bonding), and packing arrangement. This data is fundamental for understanding its physical properties and for computational modeling.

Polymorphism , the ability of a compound to exist in multiple crystalline forms, can have a significant impact on its physical and chemical properties, including solubility, melting point, and bioavailability. qsardb.org A systematic polymorph screen should be conducted for this compound. qsardb.org This would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization techniques) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The discovery and characterization of different polymorphs would be critical for ensuring the consistency and performance of any potential products.

The insights gained from these solid-state studies will be instrumental in controlling the physical properties of this compound and for the rational design of new materials with desired characteristics.

Expanded Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. Future investigations into this compound should leverage a range of computational techniques to build predictive models for its reactivity, properties, and potential biological activity.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov These calculations can be used to predict its reactivity towards different reagents, understand its spectroscopic properties, and calculate parameters such as the HOMO-LUMO gap, which is related to its electronic transitions and chemical reactivity. mdpi.com Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of reaction mechanisms and helping to optimize synthetic routes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of this compound and its derivatives. nih.govatlantis-press.comnih.govnih.gov By correlating the structural features of a series of related compounds with their measured biological activities, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with specific biological targets, such as enzymes or receptors. qsardb.org This can provide valuable insights into its potential mechanism of action and guide the design of more potent and selective derivatives.

By integrating these computational approaches, a comprehensive in silico profile of this compound can be developed, providing a powerful predictive framework to guide future experimental work in a more efficient and targeted manner.

Table 2: Proposed Computational Studies for this compound

Computational MethodResearch GoalPredicted Outcomes
Density Functional Theory (DFT)Elucidate electronic structure and reactivity.Optimized geometry, vibrational frequencies, HOMO-LUMO gap, reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity of derivatives.Models correlating structural descriptors with bioactivity, prediction of activity for new compounds.
Molecular DockingInvestigate interactions with biological targets.Predicted binding modes and affinities, identification of key interactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-5-ethoxy-4-hydroxybenzonitrile with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For SNAr, the hydroxyl group at position 4 is deprotonated using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Ethoxylation at position 5 requires careful control of stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity, as confirmed by HPLC .

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher rates, risk of decomposition
SolventDMF/DMSOEnhances SNAr reactivity
BaseK₂CO₃Facilitates deprotonation
PurificationColumn chromatographyRemoves bromo-ethoxy byproducts

Q. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound?

  • Methodological Answer : Overlapping aromatic protons (e.g., positions 3 and 6) can be resolved using:
  • High-field NMR (≥400 MHz) to improve resolution.
  • Deuterated DMSO to stabilize the hydroxyl proton and reduce exchange broadening.
  • 2D NMR (COSY, HSQC) to assign coupling patterns and differentiate adjacent protons.
    Key peaks: δ ~7.8 ppm (aromatic H), δ ~4.2 ppm (ethoxy -OCH₂-), δ ~1.4 ppm (ethoxy -CH₃) .

Q. Table 2: Key ¹H NMR Assignments

Proton Positionδ (ppm)MultiplicityIntegration
C4-OH10.2s (broad)1H
C5-OCH₂4.2q2H
C5-OCH₂CH₃1.4t3H

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitrile and hydroxyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via TLC (silica, 1:1 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of the nitrile group under acidic/alkaline conditions generates benzoic acid derivatives, detectable by IR (loss of ν~2250 cm⁻¹ C≡N stretch) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine at position 2 acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/water (3:1) at 60°C. Monitor regioselectivity via LC-MS; competing ethoxy group participation may require protective group strategies (e.g., silylation of the hydroxyl group). Conflicting reports on Pd catalyst efficiency suggest testing Pd(OAc)₂ with XPhos ligands for improved yields .

Q. What crystallographic challenges arise when determining the structure of this compound via X-ray diffraction?

  • Methodological Answer : The compound’s planar aromatic system and flexible ethoxy group complicate crystal packing. Optimize crystallization using slow evaporation from acetone/hexane. SHELXL refinement requires anisotropic displacement parameters for bromine (high electron density) and restraints for the ethoxy group’s rotational disorder. Validate hydrogen bonding (O–H···N≡C) using PLATON or Mercury software .

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with the nitrile group as a hydrogen-bond acceptor. Target enzymes like cytochrome P450 or kinases (PDB IDs: 1TQN, 3POZ). Validate binding poses via MD simulations (GROMACS) over 100 ns. Compare with analogs (e.g., 3-Bromo-4-methoxybenzonitrile) to assess substituent effects on binding affinity .

Q. How should researchers address contradictions in reported biological activity data for brominated benzonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:
  • Use ≤0.1% DMSO to avoid cytotoxicity.
  • Validate target engagement via SPR or ITC.
  • Compare IC₅₀ values across multiple studies, noting substituent positional effects (e.g., bromine at position 2 vs. 4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.